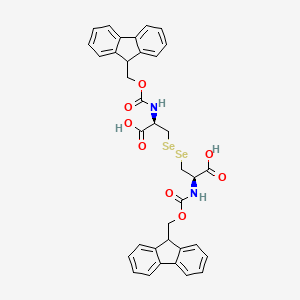

Di-Fmoc-seleno-L-cystine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C36H32N2O8Se2 |

|---|---|

Molecular Weight |

778.6 g/mol |

IUPAC Name |

(2R)-3-[[(2R)-2-carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]diselanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

InChI |

InChI=1S/C36H32N2O8Se2/c39-33(40)31(37-35(43)45-17-29-25-13-5-1-9-21(25)22-10-2-6-14-26(22)29)19-47-48-20-32(34(41)42)38-36(44)46-18-30-27-15-7-3-11-23(27)24-12-4-8-16-28(24)30/h1-16,29-32H,17-20H2,(H,37,43)(H,38,44)(H,39,40)(H,41,42)/t31-,32-/m0/s1 |

InChI Key |

YAFZTYLRAFFJSX-ACHIHNKUSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](C[Se][Se]C[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C[Se][Se]CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Di Fmoc Seleno L Cystine and Derived Selenocysteine Precursors

The primary route to Di-Fmoc-seleno-L-cystine involves the direct Nα-protection of L-selenocystine. L-selenocystine, the oxidized dimer of selenocysteine (B57510), is a commercially available and relatively inexpensive starting material. researchgate.net The reaction typically involves treating L-selenocystine with N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) to yield the bis-N-Fmoc protected product. researchgate.net This straightforward, one-step process provides a convenient entry point to a variety of selenocysteine precursors. researchgate.net

A significant advancement in the synthesis of protected selenocysteine derivatives from this compound is the development of a one-pot, Zn-mediated biphasic reduction followed by in-situ alkylation. researchgate.netresearchgate.net This method has proven superior to many other reductive cleavage techniques for the diselenide bond. researchgate.net The process involves suspending this compound and powdered zinc in an organic solvent, followed by the addition of an acid, such as 3M HCl. nih.gov This vigorously stirred mixture facilitates the reduction of the diselenide to the corresponding selenol. The resulting Fmoc-selenocysteine selenol can then be directly reacted with various electrophiles to introduce acid-labile side-chain protecting groups. researchgate.netnih.gov

Two notable derivatives synthesized via this methodology are Fmoc-Sec(Trt)-OH and Fmoc-Sec(Xan)-OH. researchgate.netnih.gov For the synthesis of Fmoc-Sec(Trt)-OH, the reduced selenol is reacted with trityl chloride. nih.gov Similarly, Fmoc-Sec(Xan)-OH is obtained by reacting the selenol with a suitable xanthenyl-based electrophile. nih.gov These derivatives are particularly useful in solid-phase peptide synthesis (SPPS) as they bear TFA-labile sidechain protecting groups, compatible with the widely used Fmoc-based SPPS strategy. nih.govnih.gov

The following table summarizes the key synthetic approaches for this compound and its derivatives:

| Starting Material | Key Reagents/Steps | Product(s) | Key Advantages |

| L-Selenocystine | Fmoc-OSu | This compound | Direct, one-step synthesis from an inexpensive starting material. researchgate.net |

| This compound | 1. Zn, HCl (reduction) 2. Trityl chloride (alkylation) | Fmoc-Sec(Trt)-OH | One-pot, high-yield synthesis of a TFA-labile protected building block for SPPS. researchgate.netnih.gov |

| This compound | 1. Zn, HCl (reduction) 2. Xanthenyl electrophile (alkylation) | Fmoc-Sec(Xan)-OH | Provides a bench-stable, TFA-labile protected building block for SPPS. researchgate.netnih.govnih.gov |

| L-Serine | Multi-step conversion to reactive intermediate, then reaction with selenium nucleophile | Protected Selenocysteine Derivatives | Offers an alternative route when L-selenocystine is not readily available. thieme-connect.comsemanticscholar.org |

Purification and Isolation Techniques for Di Fmoc Seleno L Cystine and Derivatives

The purification of Di-Fmoc-seleno-L-cystine and its derivatives is crucial to ensure their suitability for peptide synthesis. The inherent tendency of selenium compounds to contain elemental selenium or various chalcogenide impurities necessitates robust purification methods. d-nb.info

For the derivatives synthesized via the one-pot reduction and alkylation of this compound, a common purification strategy involves precipitation. After the in-situ alkylation step, the addition of a non-polar solvent, such as petroleum ether, can effectively precipitate the desired product in a relatively pure form. nih.gov For instance, in the synthesis of Fmoc-Sec(Trt)-OH, adding petroleum ether to the reaction mixture at a low temperature (0 °C) causes the product to precipitate out of solution. nih.gov This method is often sufficient to yield material pure enough for direct use in SPPS. researchgate.net

Column chromatography is another widely employed technique for purifying selenocysteine (B57510) derivatives. nih.govnih.gov Silica (B1680970) gel is a common stationary phase, and the mobile phase typically consists of a mixture of organic solvents, such as dichloromethane (B109758) and methanol, or ethyl acetate (B1210297) and hexane. nih.govnih.gov The choice of eluent system is optimized to achieve effective separation of the desired product from any unreacted starting materials or side products. For example, in the purification of certain protected seleno-dipeptides, column chromatography using 100–200 mesh silica gel with a dichloromethane/methanol eluent has been reported to yield products with 80–90% purity. nih.gov In some cases, a finer mesh silica gel (230–400 mesh) is used for more challenging separations. nih.gov

Following peptide synthesis utilizing these derivatives, the resulting selenocysteine-containing peptides are cleaved from the solid support and deprotected, typically using a trifluoroacetic acid (TFA)-based cocktail. nih.gov The crude peptide is then often purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to isolate the final product with high purity.

The table below outlines the common purification techniques for this compound derivatives:

| Compound/Product Type | Purification Method | Key Parameters | Outcome |

| Fmoc-Sec(Trt)-OH | Precipitation | Addition of petroleum ether at 0 °C. nih.gov | Crude product of sufficient purity for direct use in SPPS. researchgate.net |

| Protected Selenocysteine Derivatives/Peptides | Column Chromatography | Silica gel stationary phase with solvent systems like dichloromethane/methanol or ethyl acetate/hexane. nih.govnih.gov | Isolation of products with high purity (e.g., 80-90%). nih.gov |

| Selenocysteine-containing peptides (post-SPPS) | Reverse-Phase HPLC | TFA-based cleavage cocktail followed by HPLC purification. nih.gov | Highly pure final peptide product. |

Reactivity and Derivatization Pathways of Di Fmoc Seleno L Cystine and Selenocysteine Moieties

Chemical Transformations of the Seleno-L-cystine Diselenide Bond

The diselenide bond (–Se–Se–) is the defining feature of selenocystine (B224153) and its derivatives like Di-Fmoc-seleno-L-cystine. Its chemical behavior, particularly its redox properties, is fundamental to the chemistry of selenoproteins and synthetic selenopeptides.

The diselenide bond can be readily cleaved through reduction to yield two selenol (–SeH) groups. This transformation is a key step in preparing the active selenocysteine (B57510) residue for subsequent reactions. A variety of reducing agents can be employed for this purpose.

Commonly used reducing agents include phosphines, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), and borohydrides, like sodium borohydride (B1222165) (NaBH₄). nih.govmdpi.com For instance, the reduction of bis-Fmoc-selenocystine using lithium triethylborohydride (Super Hydride) in tetrahydrofuran (B95107) (THF) has been reported as an effective method to generate the reactive selenolate for further derivatization. nih.gov Another approach involves the use of dithiothreitol (B142953) (DTT), a strong reducing agent capable of efficiently reducing diselenide bonds. mdpi.com The choice of reducing agent can depend on the specific reaction conditions and the compatibility with other functional groups present in the molecule.

The table below summarizes some of the reducing agents used for diselenide bond cleavage.

| Reducing Agent | Conditions | Reference |

| Sodium Borohydride (NaBH₄) | Aqueous | nih.gov |

| Lithium Triethylborohydride (LiBEt₃H) | Anhydrous THF | nih.gov |

| Dithiothreitol (DTT) | Aqueous Buffer | mdpi.com |

| Tris(2-carboxyethyl)phosphine (TCEP) | Aqueous Buffer |

The selenol group of selenocysteine is highly susceptible to oxidation, readily forming a diselenide bond upon exposure to mild oxidizing agents or even air. jst.go.jpacs.org This propensity for oxidation is a key characteristic that distinguishes selenocysteine from its sulfur analog, cysteine. The redox potential of the selenol/diselenide couple is significantly lower than that of the thiol/disulfide couple, meaning selenols are more easily oxidized. jst.go.jpbrte.org

This facile oxidation is often utilized in the synthesis of cyclic peptides or proteins containing diselenide bridges. Air oxidation is a common and straightforward method to achieve this. jst.go.jp For instance, after the synthesis of a linear peptide containing two selenocysteine residues, simple exposure to air can induce the formation of an intramolecular diselenide bond. jst.go.jp

Furthermore, the reaction of selenols with disulfides can lead to the formation of selenosulfide bonds (–Se–S–). This exchange reaction is kinetically favored over thiol-disulfide exchange. nih.gov In some cases, an umpolung strategy has been developed where an oxidized selenocysteine in the form of a selenosulfide (Se–S bond) reacts with a nucleophilic arylboronic acid in the presence of a copper catalyst to form arylated selenocysteine derivatives. acs.org This highlights the versatile reactivity of the oxidized forms of selenocysteine.

Chemo-selective Ligations and Functionalization of Selenocysteine Derivatives

The unique reactivity of the selenocysteine side chain allows for highly specific (chemoselective) ligation and functionalization reactions. These methods are invaluable for the synthesis of large proteins and for introducing specific modifications.

One of the most powerful techniques is Native Chemical Ligation (NCL) . In Sec-mediated NCL, a peptide with an N-terminal selenocysteine reacts with another peptide that has a C-terminal thioester. jst.go.jp The selenol group, being more nucleophilic than the thiol of cysteine, attacks the thioester to form a selenoester intermediate. This is followed by a rapid intramolecular Se-N acyl shift to form a native peptide bond at the ligation site. jst.go.jp This process is generally faster and can be performed over a broader pH range than traditional cysteine-based NCL. rsc.org

Following ligation, the selenocysteine residue can be a point for further functionalization. Alternatively, it can be converted to an alanine (B10760859) residue through a process called deselenization, which is chemoselective and does not affect cysteine residues that might be present in the protein. nih.govrsc.org This allows for the use of selenocysteine as a temporary handle to facilitate ligation, ultimately resulting in a native protein sequence.

Furthermore, the selenocysteine side chain can be selectively modified through various chemical reactions. For example, the reaction with electrophilic reagents can introduce a wide range of functional groups, such as fluorescent probes or biotin (B1667282) tags. nih.gov The difference in pKa between selenols and thiols allows for selective alkylation of selenocysteine in the presence of cysteine residues by carefully controlling the pH. nih.gov

Native Chemical Ligation (NCL) Variants with Selenocysteine

Native chemical ligation is a cornerstone technique for the chemical synthesis of proteins, enabling the joining of two unprotected peptide fragments. frontiersin.orgresearchgate.net The classic NCL reaction involves the reaction of a peptide with a C-terminal thioester and another peptide bearing an N-terminal cysteine. The discovery that selenocysteine could replace cysteine in this reaction has led to significant advancements, primarily due to the enhanced reactivity of the selenol group. acs.orgresearchgate.net

The selenolate (RSe⁻) is a more potent nucleophile than its sulfur counterpart, the thiolate (RS⁻). acs.org This increased nucleophilicity, coupled with the lower pKa of the selenol group (RSeH) compared to a thiol (RSH), allows for much faster ligation kinetics, especially at lower pH. acs.org For instance, at pH 5.0, the reaction with selenocysteine can be up to 1000-fold faster than with cysteine, enabling a high degree of chemoselectivity. acs.org

This enhanced reactivity has given rise to several NCL variants:

Selenocysteine-mediated NCL: In this direct analogue of NCL, an N-terminal selenocysteine residue attacks a C-terminal peptide thioester. researchgate.net The reaction proceeds through a selenoester intermediate which then undergoes an intramolecular S-to-N acyl shift to form a native peptide bond. researchgate.net This method has been successfully used in the synthesis of selenoproteins. researchgate.net

Diselenide-Selenoester Ligation (DSL): This powerful extension utilizes two selenium-containing peptide fragments: one with an N-terminal selenocysteine and the other with a C-terminal selenoester. researchgate.net DSL reactions exhibit even faster kinetics compared to traditional NCL and can often proceed without the need for thiol additives. researchgate.net

Reductive Diselenide-Selenoester Ligation (rDSL): A variation of DSL, rDSL allows for efficient ligation even at very low (nanomolar) peptide concentrations. nih.gov

A key advantage of using selenocysteine in ligation chemistry is the ability to perform chemoselective deselenization. The selenium atom can be selectively removed from the selenocysteine residue under mild conditions to yield an alanine residue, a process that does not affect existing cysteine residues within the protein. researchgate.netacs.org This "traceless" ligation strategy significantly expands the scope of NCL, as it is no longer restricted to ligation sites where a cysteine residue is desired in the final product. acs.orgnih.gov

| Ligation Variant | Reactants | Key Features | Reference |

| Selenocysteine-mediated NCL | N-terminal Sec peptide + C-terminal thioester peptide | Faster kinetics than Cys-NCL, especially at low pH. | acs.orgresearchgate.net |

| Diselenide-Selenoester Ligation (DSL) | N-terminal Sec peptide + C-terminal selenoester peptide | Very rapid, often additive-free ligation. | researchgate.net |

| Reductive DSL (rDSL) | N-terminal Sec peptide + C-terminal selenoester peptide | Effective at extremely low peptide concentrations. | nih.gov |

| Ligation-Deselenization | N-terminal Sec peptide + C-terminal thioester peptide | Sec is converted to Ala post-ligation, expanding ligation site possibilities. | researchgate.netacs.org |

Applications in Seleno-Ligation and Protein Assembly

The application of this compound is primarily as a protected building block for the solid-phase peptide synthesis (SPPS) of selenocysteine-containing peptides. acs.orgscbt.comnih.gov These peptides are crucial for the seleno-ligation strategies described above. The Fmoc protecting groups are stable during peptide chain assembly and can be readily removed to expose the reactive selenol for ligation.

The ability to synthesize selenoproteins through these methods has significant implications for biochemical and structural studies. Selenoproteins play vital roles in various biological processes, often as enzymes involved in redox regulation. researchgate.net However, their production through recombinant expression systems can be challenging due to the complex cellular machinery required for selenocysteine incorporation. researchgate.netnih.govgoogle.com

Chemical and semi-synthetic approaches using seleno-ligation offer a powerful alternative to produce homogeneous selenoproteins for detailed investigation. acs.orgnih.gov For example, expressed protein ligation (EPL), an extension of NCL that uses a recombinantly produced protein fragment with a C-terminal thioester, can be combined with a synthetic peptide containing an N-terminal selenocysteine. acs.orgnih.gov This semi-synthetic approach overcomes the size limitations of total chemical synthesis and allows for the site-specific incorporation of selenocysteine into large proteins. nih.govnih.gov

Furthermore, the unique properties of selenium have been exploited to create proteins with novel features. The incorporation of selenosulfide (Se-S) or diselenide (Se-Se) bonds can enhance the conformational stability of proteins in reducing environments, as these bonds have a lower reduction potential than disulfide bonds. acs.org

Advanced Applications of Di Fmoc Seleno L Cystine in Peptide and Protein Research

Incorporation of Selenocysteine (B57510) into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the cornerstone method for the chemical synthesis of peptides. The incorporation of selenocysteine requires specialized building blocks and optimized protocols to handle the reactivity and sensitivity of the selenium moiety. Di-Fmoc-seleno-L-cystine is a precursor to Fmoc-protected selenocysteine derivatives, such as N-9-Fluorenylmethoxycarbonyl-Se-4-methoxybenzylselenocysteine (Fmoc-Sec(MBzl)-OH), which are directly used in Fmoc-based SPPS. jst.go.jpnih.gov This strategy allows for the construction of custom-designed selenopeptides that are otherwise difficult to produce through biological expression systems. mdpi.com

The efficiency of coupling and the preservation of stereochemical integrity are paramount in SPPS. When using Fmoc-protected selenocysteine derivatives, the risk of racemization—the conversion of the L-amino acid to a mixture of L and D forms—is a significant concern. nih.govsemanticscholar.org Studies have shown that the choice of coupling reagents and conditions is critical.

Table 1: Coupling Conditions and Racemization Mitigation for Selenocysteine Derivatives in SPPS

| Derivative/Precursor | Coupling/Synthesis Condition | Observed Outcome | Mitigation Strategy | Source(s) |

|---|---|---|---|---|

| Fmoc-Sec(PMB)-OH | Coupling with HOBT/DIC in DMF | Reduced possibility of racemization | Use of specific activating agents | nih.gov |

| Fmoc-protected Serine-derived iodide | Selenation with a selenolate nucleophile | Partial racemization and low yield | Repeated recrystallization | semanticscholar.orgresearchgate.net |

A major challenge during the SPPS of selenopeptides is the occurrence of side reactions, with β-elimination being the most prominent. nih.govresearchgate.net This reaction involves the abstraction of the α-proton of the selenocysteine residue, leading to the elimination of the selenium-protecting group and the formation of a dehydroalanine (B155165) (Dha) intermediate. rsc.org This Dha residue is reactive and can be attacked by the piperidine (B6355638) used for Fmoc deprotection, resulting in the formation of undesirable β-piperidine adducts. rsc.org

Several strategies have been developed to mitigate this side reaction. A key approach is to minimize the duration of the piperidine treatment to the shortest time necessary for complete Fmoc group removal, thereby reducing the exposure of the sensitive selenocysteine residue to the basic conditions. researchgate.net Another effective method involves the use of α-methyl-L-selenocysteine derivatives; the methyl group at the α-carbon sterically hinders the abstraction of the α-proton, thus preventing the β-elimination reaction. thieme-connect.com

Table 2: Common Side Reactions in Selenocysteine SPPS and Their Mitigation

| Side Reaction | Description | Consequence | Mitigation Strategy | Source(s) |

|---|---|---|---|---|

| Beta-Elimination | Loss of the selenol-protecting group from the Sec residue. | Formation of reactive dehydroalanine (Dha). | Minimize piperidine treatment time. | researchgate.netrsc.org |

| Piperidine Adduct Formation | Nucleophilic attack of piperidine on the Dha intermediate. | Formation of an irreversible, undesired peptide adduct. | Use of sterically hindered bases or shorter deprotection times. | rsc.org |

The synthesis of peptides containing more than one selenocysteine residue is crucial for mimicking complex protein structures, such as those with multiple disulfide or diselenide bridges. SPPS methodologies have been successfully extended to produce these complex selenopeptides. researchgate.net The use of Fmoc-Sec derivatives with acid-labile side-chain protecting groups, such as xanthenyl (Xan) or trityl (Trt), has enabled the synthesis of peptides with both single and multiple Sec incorporations. nih.gov

Upon completion of the synthesis and cleavage from the solid support, the final form of the peptide depends on the number of Sec residues. Peptides containing a single Sec residue are typically isolated as their oxidized diselenide-bridged dimers. nih.gov In contrast, peptides designed with two Sec residues are afforded exclusively as the intramolecularly cyclized diselenide. nih.gov A notable achievement in this area is the total chemical synthesis of a human epidermal growth factor (EGF) analog where all six native cysteine residues were substituted with selenocysteine, resulting in a biologically active protein with three intramolecular diselenide bonds and enhanced stability. brte.org

Design and Synthesis of Selenopeptides and Selenoproteins for Structural and Mechanistic Studies (In Vitro)

The ability to synthesize custom selenopeptides and selenoproteins in vitro provides powerful tools for fundamental biochemical research. mdpi.com By strategically replacing cysteine with selenocysteine, researchers can probe protein structure, folding pathways, and enzyme reaction mechanisms with a precision that is often unattainable with other methods. rsc.org

Selenocysteine's unique chemical properties make it an exceptional probe for investigating enzyme mechanisms. crg.eu The most significant difference between selenocysteine and its sulfur analog, cysteine, is the pKa of its side chain. crg.eu The selenol group of Sec has a pKa of approximately 5.2, compared to ~8.5 for the thiol group of Cys. biorxiv.orgucf.edu This means that at physiological pH, the selenol is largely deprotonated and exists as a highly reactive selenolate anion, a much stronger nucleophile than the corresponding thiol. crg.eunih.gov

This enhanced reactivity can be exploited to study catalytic mechanisms. By substituting a key cysteine in an enzyme's active site with selenocysteine, scientists can dissect the role of that residue in catalysis. rsc.org For instance, the creation of "selenosubtilisin" by replacing the active site serine with selenocysteine conferred a novel peroxidase activity on the enzyme, allowing for detailed characterization of the catalytic cycle. rsc.org Similarly, replacing the crucial cysteine thiolate ligand to the heme cofactor in cytochrome P450cam with selenocysteine resulted in subtle but measurable changes to the enzyme's structural, electronic, and catalytic properties, offering valuable insights into its function. pnas.org This approach has also been used to study the enzymatic mechanism of thioredoxin reductase by using a combination of a large protein module lacking Sec and a small, synthetically produced Sec-containing peptide. nih.gov

Table 3: Comparison of Cysteine and Selenocysteine Properties for Mechanistic Probes

| Property | Cysteine (Cys) | Selenocysteine (Sec) | Implication for Mechanistic Studies | Source(s) |

|---|---|---|---|---|

| Side Chain | Thiol (-SH) | Selenol (-SeH) | Sec is a better nucleophile and electrophile. | nih.gov |

| pKa of Side Chain | ~8.5 | ~5.2 | Sec is mostly deprotonated and more reactive at physiological pH. | crg.eubiorxiv.orgucf.edu |

| Redox Potential | Higher | Lower | Diselenide bonds form more readily than disulfide bonds. | nih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structures of proteins in solution. The incorporation of selenocysteine offers a unique NMR probe through the selenium-77 (B1247304) (⁷⁷Se) isotope. researchgate.net ⁷⁷Se is a spin-1/2 nucleus, which is ideal for high-resolution NMR, and it possesses a very large chemical shift range, making it exceptionally sensitive to its local electronic and conformational environment. researchgate.netacs.org

Table 4: Advantages of ⁷⁷Se NMR in Protein Structural Studies

| Feature of ⁷⁷Se | Advantage in NMR Spectroscopy | Application in Protein Research | Source(s) |

|---|---|---|---|

| Spin-1/2 Nucleus | Sharp resonance lines, amenable to high-resolution techniques. | Precise determination of structural and dynamic parameters. | researchgate.netacs.org |

| Large Chemical Shift Range | Highly sensitive to changes in the local chemical and electronic environment. | Probing conformational changes, ligand binding, and the electronic structure of active sites. | researchgate.netpnas.org |

| Isomorphic Replacement for Sulfur | Allows for the study of sulfur-containing sites with minimal structural perturbation. | Elucidation of structure-function relationships at cysteine and methionine sites. | researchgate.net |

Utilization in X-ray Crystallography Studies for Phasing (e.g., SAD/MAD)

The determination of a protein's three-dimensional structure via X-ray crystallography is fundamentally dependent on solving the "phase problem," as diffraction experiments only measure the intensities of X-ray waves, not their phases. The incorporation of heavy atoms into a protein crystal provides a powerful method for experimental phasing. This compound is instrumental in this context as it facilitates the synthesis of selenocysteine-containing proteins, where the selenium atom acts as the required heavy atom for phasing experiments. wikipedia.orgnih.gov

The selenium atom in selenocysteine (Sec) provides a sufficiently strong anomalous scattering signal when irradiated with X-rays of an appropriate wavelength. nih.gov This signal is the basis for two primary phasing techniques: Multi-wavelength Anomalous Diffraction (MAD) and Single-wavelength Anomalous Diffraction (SAD).

Multi-wavelength Anomalous Diffraction (MAD): This technique requires collecting diffraction data at multiple X-ray wavelengths around the absorption edge of the selenium atom. stanford.edu The differences in anomalous scattering at these different wavelengths are then used to accurately determine the phases of the diffracted X-rays. stanford.edu While powerful, MAD experiments are demanding, requiring access to a tunable synchrotron beamline and crystals that can withstand prolonged X-ray exposure. stanford.edu

Single-wavelength Anomalous Diffraction (SAD): As an alternative, SAD phasing uses a single dataset collected at a wavelength where the anomalous scattering from selenium is maximized (the "peak" wavelength). wikipedia.org Although this method introduces a phase ambiguity that must be resolved using computational methods like solvent flattening, it has gained significant popularity. stanford.eduwikipedia.org The primary advantage of SAD is the reduction in data collection time, which minimizes radiation damage to the crystal. wikipedia.org Today, SAD, often utilizing selenomethionine (B1662878) (SeMet) or selenocysteine, is the dominant method for de novo structure determination. wikipedia.orgnih.govnih.gov

The process begins with the chemical synthesis of a peptide or a small protein containing one or more selenocysteine residues using this compound in an SPPS protocol. nih.gov The purified selenoprotein is then crystallized. The resulting crystals are exposed to a synchrotron X-ray beam, and the anomalous diffraction data are collected. This data allows for the location of the selenium atoms within the crystal lattice, which in turn provides the phase information needed to calculate an electron density map and determine the full atomic structure of the protein. nih.gov

| Feature | Single-Wavelength Anomalous Diffraction (SAD) | Multi-wavelength Anomalous Diffraction (MAD) |

|---|---|---|

| Principle | Utilizes anomalous scattering from a single dataset collected at one wavelength. wikipedia.org | Measures differences in anomalous scattering across multiple wavelengths around the absorption edge. stanford.edu |

| Data Collection | Faster, requires less X-ray exposure. | Slower, requires more X-ray exposure, increasing risk of radiation damage. stanford.edu |

| Phasing Power | Weaker phasing power with an inherent phase ambiguity that needs computational resolution. wikipedia.org | Stronger phasing power, directly resolves phase ambiguity. stanford.edu |

| Requirements | Can be performed with a wider choice of heavy atoms and does not strictly require a tunable synchrotron. wikipedia.org | Requires a tunable synchrotron beamline to select specific wavelengths. stanford.edu |

| Common Usage | Has become the more dominant method due to reduced radiation damage and simpler data collection. wikipedia.orgnih.gov | Historically very important and still used, but often superseded by SAD for routine cases. stanford.edu |

Development of Selenocysteine-Based Chemical Probes and Tools

The unique chemical properties of selenocysteine, which distinguish it from its sulfur analogue cysteine, make it an excellent component for the design of specialized chemical probes and research tools. nih.govmdpi.com The synthesis of peptides containing selenocysteine, enabled by precursors like this compound, allows researchers to place this unique amino acid at specific locations within a peptide sequence to act as a reactive and spectroscopic handle. nih.govresearchgate.net

A key difference between selenocysteine and cysteine lies in the physicochemical properties of their respective functional groups, the selenol (-SeH) and the thiol (-SH). The selenol group of selenocysteine has a much lower pKa (around 5.2–5.7) compared to the thiol group of cysteine (pKa around 8.1–8.3). nih.govacs.org This means that at a neutral physiological pH, the selenol group is predominantly in its deprotonated, highly nucleophilic selenolate form (-Se⁻), whereas the thiol group remains largely protonated. mdpi.comacs.org

This enhanced nucleophilicity and reactivity of the selenolate ion are exploited in several ways:

Chemoselective Labeling: The high reactivity of selenocysteine allows it to be selectively targeted by electrophilic probes in the presence of multiple cysteine residues. nih.gov By carefully controlling reaction conditions, such as pH, chemists can attach fluorescent dyes, affinity tags, or other reporter molecules specifically to the selenocysteine residue. nih.govnih.gov This enables precise tracking and analysis of the modified peptide or protein within complex biological systems.

Probes for Redox Biology: The selenol group has a lower reduction potential than a thiol group, making selenocysteine-containing proteins efficient catalysts in redox reactions. nih.gov Synthetic peptides incorporating selenocysteine are used as tools to study the mechanisms of redox-active enzymes, such as thioredoxin reductases and glutathione (B108866) peroxidases, where selenocysteine is essential for catalytic activity. researchgate.netcore.ac.uk

Trapping Reaction Intermediates: The reactivity of the selenol can be harnessed to trap transient intermediates in enzymatic reactions, providing mechanistic insights that are difficult to obtain otherwise. nih.gov

Enhanced Protein Folding: Replacing specific cysteine residues with selenocysteine to form diselenide bonds can significantly enhance the rate and efficiency of oxidative protein folding. researchgate.net This makes selenocysteine a useful tool for producing complex proteins that are otherwise difficult to fold correctly.

| Property | Selenocysteine (Sec) | Cysteine (Cys) | Reference |

|---|---|---|---|

| Functional Group | Selenol (-SeH) | Thiol (-SH) | nih.gov |

| pKa of Functional Group | ~5.2 - 5.7 | ~8.1 - 8.3 | nih.govacs.org |

| State at Neutral pH | Primarily deprotonated (selenolate, -Se⁻) | Primarily protonated (thiol, -SH) | mdpi.comacs.org |

| Nucleophilicity | Higher | Lower | nih.gov |

| Redox Potential (X-X bond) | Lower (more easily oxidized) | Higher (less easily oxidized) | nih.gov |

| Primary Application as a Probe | Highly reactive handle for chemoselective modification and redox studies. nih.govnih.gov | Commonly used for modification, but less selective in the presence of Sec. | nih.gov |

Spectroscopic and Advanced Analytical Characterization of Di Fmoc Seleno L Cystine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of Di-Fmoc-seleno-L-cystine, offering detailed insights into the molecular framework at an atomic level.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are instrumental in verifying the presence and integrity of the fluorenylmethoxycarbonyl (Fmoc) protecting group and the selenocysteine (B57510) core.

In ¹H NMR spectra of Fmoc-protected selenocysteine derivatives, characteristic signals corresponding to the aromatic protons of the Fmoc group are typically observed in the range of δ 7.0–8.0 ppm. scispace.com The protons of the selenocysteine moiety exhibit distinct chemical shifts that confirm the structure. For instance, in Fmoc-Sec(Trt)-OH, the α-proton appears as a multiplet, while the β-protons present as a multiplet. nih.gov The presence of the trityl protecting group is also confirmed by signals in the aromatic region. nih.gov Similarly, for Fmoc-Sec(Xan)-OH, the α- and β-protons of the selenocysteine residue can be assigned, along with the protons of the xanthenyl group. nih.gov

¹³C NMR provides complementary data, with the carbonyl carbon of the Fmoc group and the carbons of the selenocysteine backbone appearing at characteristic chemical shifts. scispace.com For example, in Fmoc-Sec(Bzl)-OH, the carbon signals for the Fmoc group, the benzyl (B1604629) protecting group, and the selenocysteine residue can be clearly identified and assigned. scispace.com These analyses, often conducted in deuterated solvents like DMSO-d₆ or CDCl₃, allow for a comprehensive structural confirmation of the molecule. nih.govsemanticscholar.org

Below is a table summarizing typical ¹H NMR chemical shifts for protons in Fmoc-protected selenocysteine derivatives:

| Proton Type | Typical Chemical Shift (ppm) |

| Fmoc Aromatic | 7.0 - 8.0 |

| Selenocysteine α-H | ~4.5 - 4.7 |

| Selenocysteine β-H | ~2.8 - 3.2 |

Note: Exact chemical shifts can vary depending on the specific derivative, solvent, and instrument used.

⁷⁷Se NMR spectroscopy is a powerful and direct probe of the selenium atom's local chemical environment. nih.gov The chemical shift of ⁷⁷Se is highly sensitive to the oxidation state and bonding environment of the selenium atom. cdnsciencepub.com For diselenides like this compound, the ⁷⁷Se chemical shift typically falls within a specific range, distinguishing it from other selenium species such as selenols (RSeH) or selenenyl sulfides (RSeSR). cdnsciencepub.comorganicchemistrydata.org The chemical shift for diselenides is generally observed between 230 and 360 ppm relative to (CH₃)₂Se. cdnsciencepub.com

This technique is also invaluable for determining the pKa of the selenol group in selenocysteine residues within peptides. uq.edu.auresearchgate.net The ⁷⁷Se chemical shift is pH-dependent, and by monitoring this shift across a range of pH values, a titration curve can be generated to calculate the pKa. cdnsciencepub.com The selenol group of selenocysteine is significantly more acidic than the thiol group of cysteine, with pKa values typically around 5.2, but this can be influenced by the local microenvironment within a peptide. researchgate.net For instance, the pKa of a selenocysteine residue can be as low as 3.3 when located at the N-terminus of a peptide. researchgate.net

The following table shows representative ⁷⁷Se NMR chemical shifts for different selenium-containing functional groups:

| Functional Group | Typical ⁷⁷Se Chemical Shift Range (ppm vs. (CH₃)₂Se) |

| Selenolates (RSe⁻) | -270 to -240 |

| Selenols (RSeH) | ~ -80 |

| Diselenides (RSeSeR) | 230 to 360 |

| Selenenyl Sulfides | 250 to 340 |

Data sourced from studies on various selenium compounds. cdnsciencepub.com

Mass Spectrometry (MS) Techniques for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is an essential tool for the verification of the molecular weight and the investigation of the fragmentation patterns of this compound and its derivatives.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule with a high degree of confidence. d-nb.info For this compound, with a molecular formula of C₃₆H₃₂N₂O₈Se₂, the expected monoisotopic mass can be precisely calculated and compared to the experimentally determined value. scbt.com Techniques like Electrospray Ionization (ESI) are commonly used to generate ions for analysis. d-nb.info The high accuracy of HRMS is crucial for distinguishing between compounds with similar nominal masses and for confirming the successful synthesis of the target molecule. scispace.com

Tandem Mass Spectrometry (MS/MS) is particularly useful for the structural elucidation of molecules by inducing fragmentation and analyzing the resulting fragment ions. d-nb.info While more commonly applied to peptide sequencing, MS/MS of this compound can provide valuable structural information. Fragmentation can occur at various bonds, leading to the loss of the Fmoc group, cleavage of the C-Se or Se-Se bonds, and other characteristic fragmentation patterns. Analyzing these fragments helps to confirm the connectivity of the different moieties within the molecule.

Chromatographic Analysis for Purity Assessment and Reaction Monitoring

Chromatographic techniques, especially High-Performance Liquid Chromatography (HPLC), are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis and subsequent reactions. phenomenex.comajpamc.com

Reversed-phase HPLC (RP-HPLC) is the most common method used. researchgate.net In a typical setup, a C18 column is employed with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724), often with an additive such as trifluoroacetic acid (TFA). nih.gov Detection is commonly performed using a UV detector, as the Fmoc group has a strong chromophore, absorbing light at specific wavelengths (e.g., 214 nm, 254 nm, or 265 nm). nih.govrsc.org

The purity of Fmoc-protected amino acids is critical for the successful synthesis of high-quality peptides. sigmaaldrich.com Chiral HPLC methods can also be employed to determine the enantiomeric purity of the L-selenocysteine derivative, ensuring that racemization has not occurred during synthesis. phenomenex.comrsc.org The use of purified starting materials directly translates to higher purity of the final peptide product. ajpamc.com Thin-layer chromatography (TLC) is also a simple and rapid technique for monitoring the progress of chemical reactions in real-time. rsc.org

High-Performance Liquid Chromatography (HPLC) Method Development and Chiral Analysis

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of this compound. The presence of the two fluorenylmethyloxycarbonyl (Fmoc) groups, which are strong chromophores, facilitates straightforward detection using UV-Vis spectrophotometry, typically at wavelengths around 265 nm or 301 nm.

Method development for this compound generally employs reversed-phase HPLC (RP-HPLC). The nonpolar nature of the Fmoc groups makes the compound well-suited for separation on stationary phases like C18 or C8. The mobile phase usually consists of a mixture of water and an organic solvent, most commonly acetonitrile or methanol, with trifluoroacetic acid (TFA) often added in small concentrations (e.g., 0.1%) to improve peak shape and resolution by acting as an ion-pairing agent. A gradient elution, where the proportion of the organic solvent is increased over time, is typically used to ensure efficient separation from impurities and starting materials.

Chiral analysis is critical for amino acid derivatives to ensure enantiomeric purity. researchgate.net Since this compound is derived from the L-enantiomer of selenocystine (B224153), methods must be able to separate it from its corresponding D,D- and D,L-isomers. This is achieved using chiral HPLC. There are two main approaches for this:

Direct Chiral Separation : This involves the use of a Chiral Stationary Phase (CSP). Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin or ristocetin (B1679390) A, have proven effective for the enantiomeric resolution of a wide range of N-blocked amino acids, including Fmoc derivatives. sigmaaldrich.com These stationary phases operate under reversed-phase or polar organic modes and can achieve baseline resolution for many racemates. sigmaaldrich.com The separation mechanism relies on the formation of transient, diastereomeric complexes between the chiral selector of the CSP and the enantiomers of the analyte, which have different stabilities.

Indirect Chiral Separation : This method involves derivatizing the amino acid with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral stationary phase (like C18). researchgate.net However, since this compound is already derivatized with an achiral protecting group (Fmoc), the direct method using a CSP is more common and avoids additional reaction steps. researchgate.net

The development of HPLC methods is crucial for monitoring the synthesis of seleno-peptides, where Fmoc-protected seleno-amino acids like this compound serve as key building blocks. unina.it

Table 1: Typical HPLC Conditions for Chiral Analysis of Fmoc-Amino Acids This table presents generalized conditions applicable to the chiral separation of Fmoc-protected amino acids, including this compound, based on established methods.

| Parameter | Condition | Purpose/Rationale |

|---|---|---|

| Column (CSP) | Macrocyclic Glycopeptide (e.g., Teicoplanin-based) | Provides chiral recognition for direct enantiomeric separation. sigmaaldrich.com |

| Mobile Phase | Acetonitrile/Methanol and Water with buffer | Reversed-phase mode is a common choice for Fmoc-amino acids. sigmaaldrich.comphenomenex.com |

| Buffer | Ammonium Trifluoroacetate (TFA) or Ammonium Acetate (B1210297) | Volatile buffers compatible with LC-MS and improve peak shape. sigmaaldrich.com |

| Elution Mode | Isocratic or Gradient | Isocratic conditions can achieve baseline resolution in under 25 minutes for many Fmoc-amino acids. phenomenex.com |

| Flow Rate | 0.5 - 1.5 mL/min | Standard analytical flow rate for typical column dimensions (e.g., 4.6 mm i.d.). |

| Detection | UV at ~265 nm or ~301 nm | The Fmoc group provides strong UV absorbance for sensitive detection. |

| Temperature | 20 - 40 °C | Affects separation efficiency and retention times; often optimized for best resolution. |

Gas Chromatography (GC) Applications (if applicable to volatile derivatives)

Gas Chromatography (GC) is generally not directly applicable to the analysis of this compound. Like other amino acids and their N-protected derivatives, this compound is non-volatile due to its high molecular weight (778.59 g/mol ), polarity, and low vapor pressure. avantorsciences.comscbt.com Direct injection into a GC system would lead to thermal decomposition in the injector port rather than volatilization.

For GC analysis to be feasible, this compound must first be converted into a more volatile and thermally stable derivative. sigmaaldrich.com This process involves chemical derivatization to mask the polar functional groups. While the amino groups are already protected by the Fmoc moiety, the carboxylic acid groups must be esterified.

Common derivatization strategies for amino acids that could be adapted for this purpose include:

Silylation : Reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to convert carboxylic acids into their corresponding TBDMS esters. This is a common technique for making amino acids suitable for GC-MS analysis. sigmaaldrich.com

Esterification : A simple esterification using an alcohol (e.g., methanol, ethanol) under acidic conditions would convert the carboxylic acids to methyl or ethyl esters. More reactive agents like ethyl chloroformate (ECF) have been successfully used to derivatize other seleno-amino acids for GC analysis. nih.gov

After derivatization, the resulting volatile compound could theoretically be analyzed by GC, likely coupled with a mass spectrometer (GC-MS) for definitive identification. nih.govsigmaaldrich.com However, given the complexity of the derivatization and the large size of the molecule even after derivatization, HPLC remains the overwhelmingly preferred analytical method. nih.gov The primary utility of a GC-based method would be for specific research applications requiring the high separation efficiency of capillary GC or for structural confirmation through mass spectrometric fragmentation patterns of the volatile derivative. sigmaaldrich.comnih.gov

X-ray Diffraction (XRD) for Solid-State Structure Determination of Crystalline Derivatives

The study revealed that the structure of seleno-L-cystine dihydrochloride (B599025) is isotypic with its sulfur analog, L-cystine dihydrochloride, meaning they share the same crystal packing arrangement. nih.gov The most significant difference between the two structures is the length of the chalcogen-chalcogen bond: the Se—Se bond is longer than the S—S bond. This increase in bond length leads to a corresponding expansion in the unit cell dimensions. nih.gov

The structural data from seleno-L-cystine dihydrochloride serves as a foundational model for understanding the solid-state conformation of this compound. The bulky Fmoc groups attached to the amino termini would significantly influence the crystal packing but are not expected to drastically alter the intrinsic bond lengths and angles of the core cystine framework.

Table 2: Crystallographic and Geometric Data for Seleno-L-cystine Dihydrochloride Data extracted from the crystallographic study of seleno-L-cystine dihydrochloride, a key derivative for understanding the structure of this compound. nih.gov

| Parameter | Value | Reference Compound: L-cystine dihydrochloride |

|---|---|---|

| Formula | C₆H₁₄N₂O₄Se₂²⁺·2Cl⁻ | C₆H₁₄N₂O₄S₂²⁺·2Cl⁻ |

| Space Group | C2 (monoclinic) | C2 (monoclinic) |

| Unit Cell a (Å) | 18.665 (3) | 18.4405 (15) |

| Unit Cell b (Å) | 5.2529 (4) | 5.2116 (6) |

| Unit Cell c (Å) | 7.4208 (8) | 7.2191 (6) |

| Unit Cell β (°) | 104.591 (11) | 103.856 (6) |

| Se—Se Bond Length (Å) | 2.3333 (10) | N/A |

| S—S Bond Length (Å) | N/A | 2.036 (1) |

| C—Se Bond Length (Å) | 1.966 (6) | N/A |

| C—S Bond Length (Å) | N/A | 1.802 (3) |

| C—Se—Se Bond Angle (°) | 99.1 (2) | N/A |

| C—S—S Bond Angle (°) | N/A | 103.8 (1) |

| C—C—Se—Se Torsion Angle (°) | -88.9 (4) | N/A |

| C—C—S—S Torsion Angle (°) | N/A | -87.7 (2) |

| C—Se—Se—C Torsion Angle (°) | -81.2 (3) | N/A |

| C—S—S—C Torsion Angle (°) | N/A | -84.6 (2) |

Computational and Theoretical Studies on Di Fmoc Seleno L Cystine Chemistry

Quantum Chemical Calculations on Electronic Structure and Reactivity of Selenium

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to model the states and properties of electrons within a molecular system. nih.gov These calculations are fundamental to understanding the bonding, structure, and intrinsic reactivity of the selenium center in selenocysteine (B57510) derivatives.

Density Functional Theory (DFT) is a widely used quantum chemistry method for studying the electronic structure of molecules. nih.gov DFT studies on model selenocysteine dipeptides, such as Ac-Sec-NHMe, reveal key factors governing the stability of different conformations. In the gas phase, the most stable conformations are stabilized by backbone-to-backbone and side chain-to-backbone hydrogen bonds. nih.gov However, in an aqueous environment, these intramolecular hydrogen bonds are weakened due to favorable interactions with water molecules, leading to a prevalence of polyproline II-like conformations. nih.gov

Compared to its sulfur-containing counterpart, cysteine, selenocysteine is found to adopt a more diverse range of conformations in water. nih.gov This increased conformational flexibility is a direct result of the distinct electronic properties of selenium. Selenium is larger and less electronegative than sulfur, which influences bond lengths, bond angles, and non-covalent interactions within the molecule. nih.govresearchgate.netnih.gov The Se-C and Se-H bonds are longer than S-C and S-H bonds, and the C-Se-H bond angle is closer to 90°, contributing to different spatial arrangements of the side chain. nih.gov

| Parameter | Selenium (in Selenocysteine) | Sulfur (in Cysteine) | Key Insight |

| Atomic Size | Larger | Smaller | Influences bond lengths and steric interactions. |

| Electronegativity | Lower | Higher | Affects bond polarity and nucleophilicity. nih.gov |

| Bond Energy (X-X) | Se-Se: ~172 kJ/mol nih.gov | S-S: ~268 kJ/mol nih.gov | The diselenide bond is weaker and more easily cleaved. |

| Conformational Diversity (in water) | Higher nih.gov | Lower nih.gov | Selenocysteine residues exhibit greater flexibility. |

The chemistry of Di-Fmoc-seleno-L-cystine is dominated by the reversible formation and cleavage of the diselenide (Se-Se) bond to form two selenol (SeH) groups. DFT calculations are crucial for quantifying the energetics of these processes. The diselenide bond is significantly weaker than the disulfide bond in cystine, with a bond energy of approximately 172 kJ/mol compared to 268 kJ/mol for the S-S bond. nih.gov This lower bond energy means that the Se-Se bond is more readily cleaved, either homolytically to form selenyl radicals under photoexcitation or heterolytically via reduction. nih.govresearchgate.net

Computational studies, particularly DFT-SAPE (Symmetry-Adapted Perturbation Theory) modeling, have been used to investigate the reaction mechanisms involving diselenides. acs.org For instance, the activation of a diselenide bond often proceeds via cleavage by a thiol, such as glutathione (B108866), to form a selenenyl sulfide (B99878) intermediate and a selenol. acs.orgrsc.org Energetic calculations of these reaction pathways show that the formation of the selenol is a key step, though it can present a significant energy barrier depending on the reactants involved. acs.org The relative ease of Se-Se bond cleavage and the high reactivity of the resulting selenol are central to the biological and chemical applications of selenocysteine-containing molecules. rsc.org

Molecular Dynamics Simulations of Selenocysteine-Containing Peptides

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. americanpeptidesociety.org By applying classical mechanics (Newton's equations of motion) and a force field that describes atomic interactions, MD simulations provide detailed insights into the conformational dynamics and interactions of peptides containing selenocysteine residues. americanpeptidesociety.orgnih.gov

The selenium atom in selenocysteine can participate in a variety of non-covalent interactions that are critical for peptide structure and function. MD simulations are well-suited to study these dynamic interactions. mdpi.com These include:

Hydrogen Bonding: The selenol (Se-H) group can act as a hydrogen bond donor, while the selenium atom itself can be a weak hydrogen bond acceptor. nih.gov

Van der Waals Interactions: As a large and polarizable atom, selenium engages in significant van der Waals forces.

Interactions with Metal Ions: In certain metalloenzymes, selenium has been shown to interact directly with iron atoms in auxiliary clusters, an interaction that can be modeled using MD and quantum mechanics/molecular mechanics (QM/MM) methods. acs.org

Simulations can reveal how these interactions influence the orientation of the selenocysteine side chain relative to other parts of the peptide or to other molecules, such as substrates or inhibitors. nih.gov These interactions are fundamental to the catalytic mechanisms of selenoenzymes and the structural roles of selenocysteine residues.

Prediction and Analysis of pKa Values of Selenocysteine Residues

The pKa value is a measure of the acidity of a functional group. acs.org For selenocysteine, the pKa of the selenol side chain (-CH2-SeH) is a critical parameter that governs its reactivity, particularly its nucleophilicity.

Computational methods, combining quantum chemical calculations (like DFT) with implicit solvation models, are used to predict the pKa of amino acid residues. nih.govchemrxiv.org For a model selenocysteine dipeptide, the pKa of the selenol group has been computationally estimated to be around 5.47. nih.gov This value is in excellent agreement with experimental measurements (5.43 ± 0.02) and is significantly lower than the pKa of the thiol group in cysteine (which is typically around 8.3-8.6). nih.gov

The lower pKa of selenocysteine is attributed primarily to the higher gas-phase acidity of the selenol group compared to the thiol group. nih.gov This means the Se-H bond is more easily dissociated than the S-H bond, resulting in a greater population of the highly nucleophilic selenolate anion (Se⁻) at physiological pH. nih.govresearchgate.net The accuracy of pKa predictions depends heavily on the computational method used, with approaches like constant pH molecular dynamics (CpHMD) and nonequilibrium alchemical free energy methods offering high accuracy but at a greater computational cost. acs.orgchemrxiv.orgnih.gov

| Amino Acid Residue | Functional Group | Typical pKa | Computational Prediction nih.gov | Significance |

| Selenocysteine | Selenol (-SeH) | ~5.4 | 5.47 | Largely deprotonated (selenolate, Se⁻) at physiological pH, making it a strong nucleophile. |

| Cysteine | Thiol (-SH) | ~8.3 | - | Largely protonated (thiol, SH) at physiological pH. |

Future Directions and Emerging Research Avenues for Di Fmoc Seleno L Cystine

Development of Novel Protecting Group Strategies and Methodologies

The foundational Fmoc (9-fluorenylmethoxycarbonyl) protecting group strategy for the α-amine has been instrumental in peptide synthesis. However, the specific challenges associated with the highly reactive selenol group of selenocysteine (B57510) necessitate ongoing innovation in side-chain protection. While Di-Fmoc-seleno-L-cystine serves as a stable precursor, its direct use requires a reduction step to generate the reactive selenol for peptide coupling, which can introduce complexities. Research is actively exploring alternative strategies to improve efficiency, reduce side reactions, and enhance the versatility of selenopeptide synthesis.

One promising direction is the development of acid-labile protecting groups for the selenocysteine side chain. These groups offer an orthogonal approach to the base-labile Fmoc group, allowing for selective deprotection under different conditions. For instance, new Fmoc-Sec derivatives with trifluoroacetic acid (TFA)-labile side-chain protection, such as Fmoc-Sec(Xan) and Fmoc-Sec(Trt), have been synthesized. These compounds provide a viable and effective methodology, leading to the formation of diselenide peptides in high purity after TFA-mediated deprotection.

Another significant area of development involves optimizing existing protecting groups for better performance in solid-phase peptide synthesis (SPPS). The N-9-Fluorenylmethoxycarbonyl-Se-4-methoxybenzylselenocysteine, or Fmoc-Sec(MBzl)-OH, has been successfully synthesized from selenocystine (B224153) and applied in Fmoc-based SPPS. researchgate.net Studies have focused on examining the stability and specific deprotection conditions for the Se-MBzl group to ensure its reliable use in constructing complex selenopeptides. researchgate.net These efforts are crucial for expanding the toolkit available to peptide chemists, enabling more sophisticated and efficient synthetic routes.

| Protecting Group | Abbreviation | Key Feature | Deprotection Condition |

| Xanthyl | Xan | Acid-labile side-chain protection | Trifluoroacetic acid (TFA) |

| Trityl | Trt | Acid-labile side-chain protection | Trifluoroacetic acid (TFA) |

| 4-Methoxybenzyl | MBzl | Acid-labile side-chain protection | Iodine or DMSO-TFA system |

Advancements in Automated Solid-Phase Peptide Synthesis Incorporating Selenocysteine

Automated solid-phase peptide synthesis (SPPS) has revolutionized the production of peptides by enabling the rapid and efficient assembly of amino acid sequences. The integration of selenocysteine into this automated workflow is a critical area of advancement, promising to make selenopeptides more accessible for research and development. The use of Fmoc-protected selenocysteine derivatives, including those derived from this compound, is central to this effort. researchgate.net

Modern peptide synthesizers are increasingly capable of handling the specific requirements of selenocysteine incorporation. mdpi.com Standard Fmoc procedures are being adapted and optimized for use with derivatives like Fmoc-S-4-methoxybenzylselenocysteine on automated platforms. mdpi.com These advancements allow for the synthesis of complex selenocysteine-containing peptides on a larger scale and with greater reproducibility than manual methods. mdpi.com

Exploration of Seleno-Amino Acid Chemistry in Materials Science and Nanotechnology (Academic Focus)

The unique chemical properties of selenium are finding exciting applications beyond biology, particularly in the fields of materials science and nanotechnology. The ability of selenocysteine to engage in specific noncovalent interactions and form dynamic covalent bonds makes it a valuable building block for novel nanomaterials.

One area of intense academic focus is the self-assembly of selenopeptides into highly ordered nanostructures. For example, researchers have demonstrated that nicotinic acid-conjugated selenopeptides can self-assemble into unbranched, mesoscale elongated tubular morphologies, or "mesotubes". acs.org The formation of these structures is dependent on the presence of both the nicotinic acid moiety and the selenium atoms, highlighting the unique role of selenium in directing the self-assembly process. acs.orgnih.gov Similarly, homo-selenopeptides have shown a high propensity to self-organize into amyloid-like fibrillar structures, which could have applications in the development of new functional biomaterials. researchgate.net

The distinct reactivity of selenocysteine is also being harnessed to create novel hybrid nanomaterials. Gold nanoparticles conjugated with selenopeptides have been shown to exhibit glutathione (B108866) peroxidase-like activity, effectively creating a "nanozyme" or enzyme mimetic. nih.gov This approach combines the catalytic properties of the selenopeptide with the stability and unique characteristics of the gold nanoparticle. nih.gov Furthermore, the potential for diselenide bonds to act as dynamic covalent bonds opens up possibilities for creating self-healing materials and responsive drug delivery systems. brte.org As an essential trace element with semiconductor and photoelectrically active properties, selenium's incorporation into peptides and other biomaterials could pave the way for new conductive biomaterials for applications in tissue engineering and bioelectronics. sigmaaldrich.com

| Application Area | Research Focus | Key Finding |

| Nanomaterials | Self-assembly of selenopeptides | Nicotinic acid-conjugated selenopeptides form "mesotubes". acs.org |

| Bionanotechnology | Selenopeptide-gold nanoparticle conjugates | Creation of enzyme mimetics with catalytic activity. nih.gov |

| Biomaterials | Self-healing materials | Diselenide bonds can act as dynamic covalent bonds. brte.org |

| Bioelectronics | Conductive biomaterials | Selenium's semiconductor properties are being explored for tissue engineering. sigmaaldrich.com |

Addressing Remaining Challenges in Selenocysteine-Peptide Synthesis and Characterization

Despite significant progress, the synthesis and characterization of selenocysteine-containing peptides still present notable challenges that are the focus of ongoing research. The chemical properties that make selenocysteine functionally unique—its lower pKa and reduction potential compared to cysteine—also make it more challenging to work with. wikipedia.org

A major concern in the Fmoc synthesis of selenocysteine-containing peptides is the propensity for side reactions. The high nucleophilicity of the selenol group can lead to undesired modifications during peptide assembly. Therefore, the development of more robust and orthogonal protecting group strategies remains a high priority. nih.gov Efficient methods for the deprotection of the selenocysteine side chain and the subsequent formation of diselenide bonds are also critical for obtaining the desired final product in high yield and purity. researchgate.net

Characterization of selenopeptides also requires specialized techniques. The natural isotopic abundance of selenium can complicate mass spectrometry analysis, resulting in complex isotopic patterns that must be carefully interpreted. acs.org Furthermore, the stability of the selenol and diselenide moieties must be considered during purification and analysis to prevent unwanted oxidation or reduction. Addressing these synthetic and analytical hurdles is essential for the continued advancement of selenopeptide chemistry and the realization of its full potential in various scientific fields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.